molecular formula C6H9NOS2 B12534155 5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione CAS No. 736139-52-9

5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione

Cat. No.: B12534155
CAS No.: 736139-52-9
M. Wt: 175.3 g/mol
InChI Key: RNRBMUPMKUPRSG-UHFFFAOYSA-N
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Description

5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound contains oxygen, sulfur, and nitrogen atoms within its spiro structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods: Industrial production of this compound may involve continuous, efficient, and safe synthesis methods. For example, the use of a microreaction system can enhance the controllability, efficiency, and safety of the reaction. This system allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of oxygen, sulfur, and nitrogen atoms within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, this compound may be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione involves its interaction with specific molecular targets and pathways. The presence of oxygen, sulfur, and nitrogen atoms allows the compound to engage in various chemical interactions, such as hydrogen bonding, coordination with metal ions, and nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione include other spiro compounds with oxygen, sulfur, and nitrogen atoms in their structure. Examples include 1-Oxa-6-azaspiro[3.4]octane and 5-Oxa-2-azaspiro[3.4]octane .

Uniqueness: The uniqueness of this compound lies in its specific arrangement of atoms and the presence of a thione group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

736139-52-9

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

8-methyl-1-oxa-3-thia-8-azaspiro[3.4]octane-2-thione

InChI

InChI=1S/C6H9NOS2/c1-7-4-2-3-6(7)8-5(9)10-6/h2-4H2,1H3

InChI Key

RNRBMUPMKUPRSG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12OC(=S)S2

Origin of Product

United States

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